molecular formula C20H16ClFN2OS B2949684 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223831-75-1

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No. B2949684
CAS RN: 1223831-75-1
M. Wt: 386.87
InChI Key: ITXYPQUJPWDKSF-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site on tubulin, leading to the disruption of microtubule formation and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a selective cytotoxic effect on cancer cells, while exhibiting low toxicity on normal cells. It has also been shown to inhibit the growth of various fungi and bacteria. In addition, this compound has been found to have a high binding affinity for metal ions, making it a potential fluorescent probe for metal ion detection.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione in lab experiments is its high specificity towards cancer cells, making it a potential candidate for cancer treatment. However, one of the limitations is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione. One potential direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential use as a fluorescent probe for metal ion detection in biological systems. Additionally, further studies are needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its selective cytotoxicity towards cancer cells, antifungal and antibacterial properties, and high binding affinity for metal ions make it a potential candidate for cancer treatment, metal ion detection, and other applications. Further research is needed to explore its full potential and develop novel applications.

Synthesis Methods

The synthesis method of 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves the reaction of 4-fluoroaniline with 3-chlorobenzoyl isothiocyanate in the presence of triethylamine. The resulting product is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has been extensively studied in various scientific fields. It has shown potential as a promising anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its antifungal and antibacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(3-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2OS/c21-15-5-3-4-14(12-15)18(25)24-19(26)17(13-6-8-16(22)9-7-13)23-20(24)10-1-2-11-20/h3-9,12H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXYPQUJPWDKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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